molecular formula C8H4F4O2 B044938 3-Fluoro-4-(trifluoromethyl)benzoic acid CAS No. 115754-21-7

3-Fluoro-4-(trifluoromethyl)benzoic acid

Cat. No.: B044938
CAS No.: 115754-21-7
M. Wt: 208.11 g/mol
InChI Key: HRIHSNPFVGMAKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4-(trifluoromethyl)benzoic acid can be synthesized through various methods. One common approach involves the fluorination of 4-(trifluoromethyl)benzoic acid using a fluorinating agent such as Selectfluor . The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities to meet market demand .

Comparison with Similar Compounds

Properties

IUPAC Name

3-fluoro-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIHSNPFVGMAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350863
Record name 3-Fluoro-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115754-21-7
Record name 3-Fluoro-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-(trifluoromethyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 3-fluoro-4-(trifluoromethyl)benzoic acid influence the formation of different dysprosium cluster-based chains?

A1: this compound (L) acts as a bridging ligand in the formation of both Dy₄ and Dy₁₀ cluster-based 1D chains. The carboxylate group (-COO⁻) of L coordinates to the dysprosium (Dy) ions in a bridging mode, specifically η(1):η(1):μ2. [] This means that each carboxylate group bridges two Dy ions, with one oxygen atom binding to one Dy ion and the other oxygen atom binding to a different Dy ion. This bridging behavior, along with the presence of hydroxide (μ3-OH) bridges and 2,2'-bipyridine (bipy) ligands, leads to the formation of the intricate [Dy4] and [Dy10] cluster units. The exact nuclearity and structure of the clusters are sensitive to the pH of the reaction conditions, demonstrating the influence of reaction environment on the self-assembly process. []

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